Product packaging for 3-Ethyloxane-3-carbonitrile(Cat. No.:)

3-Ethyloxane-3-carbonitrile

Cat. No.: B13173651
M. Wt: 139.19 g/mol
InChI Key: DRXDRQFVFURJOI-UHFFFAOYSA-N
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Description

Significance of Oxane Ring Systems in Heterocyclic Chemistry

The oxane ring, a six-membered saturated heterocycle containing one oxygen atom, is a fundamental structural motif in organic chemistry. wiley-vch.dewikipedia.org Also known as tetrahydropyran (B127337), this ring system is prevalent in numerous natural products, including pyranose sugars like glucose. wikipedia.orguomus.edu.iq The presence of the oxygen heteroatom imparts distinct physical and chemical properties compared to its carbocyclic counterpart, cyclohexane. wiley-vch.de Oxane and its derivatives, such as 1,4-dioxane, generally behave like their acyclic dialkyl ether analogs. wiley-vch.de The oxane ring can adopt various conformations, with the chair form being the most stable. This structural feature is crucial in determining the reactivity and biological activity of molecules containing this scaffold. wikipedia.org

The incorporation of an oxane ring can influence a molecule's polarity, solubility, and metabolic stability. For instance, the progression from carbocyclic rings to oxygen-containing heterocycles like oxane has been shown to enhance metabolic stability in certain drug candidates without compromising potency. acs.org This makes the oxane scaffold a valuable component in medicinal chemistry and drug design. uomus.edu.iqacs.org

Role of Nitrile Functionalities as Synthetic Handles and Building Blocks

The nitrile, or cyano, functional group (-C≡N) is a versatile and highly valuable entity in organic synthesis. ebsco.comnih.govresearchgate.net Characterized by a carbon-nitrogen triple bond, the nitrile group is a potent electron-withdrawing group and can participate in a wide array of chemical transformations. ebsco.comfiveable.me This functionality is considered a "disguised" carboxylic acid, as it can be hydrolyzed to form amides and subsequently carboxylic acids. ebsco.comnumberanalytics.com

Nitriles serve as key intermediates in the synthesis of a diverse range of organic compounds, including amines, aldehydes, ketones, and various heterocyclic systems. fiveable.menumberanalytics.com Their unique reactivity, stemming from the electrophilic carbon and nucleophilic nitrogen atoms, allows for their participation in cycloaddition reactions, C-H bond functionalizations, and as radical acceptors. nih.govresearchgate.net The linear geometry of the nitrile group also imparts specific steric and electronic effects on the parent molecule. ebsco.com

Structural Peculiarities of 3-Substituted Oxanes and their Impact on Reactivity

The introduction of substituents at the 3-position of the oxane ring introduces specific stereochemical and electronic features that significantly influence the molecule's reactivity. The presence of a substituent can lead to a more puckered conformation of the oxane ring to alleviate unfavorable eclipsing interactions. acs.org

Overview of Research Trajectories for Novel Oxane-Nitrile Compounds

The combination of an oxane ring and a nitrile functionality within the same molecule presents intriguing possibilities for the development of novel compounds with unique properties and applications. Research in this area is often directed towards several key trajectories:

Synthesis of Complex Molecules: Oxane-nitrile compounds serve as valuable intermediates for the synthesis of more complex molecular architectures. The dual functionality allows for sequential or tandem reactions to build intricate frameworks.

Medicinal Chemistry: The favorable properties of the oxane ring, such as improved metabolic stability, combined with the synthetic versatility of the nitrile group, make these compounds attractive targets for drug discovery programs. uomus.edu.iqacs.org For example, nitrile-containing compounds have been investigated as inhibitors for various enzymes.

Materials Science: The polar nature of the nitrile group can be exploited in the design of new materials with specific electronic or physical properties. numberanalytics.com

The exploration of novel synthetic methodologies to access diverse substituted oxane-nitriles is an active area of research, aiming to expand the chemical space available for various applications.

Aims and Scope of Comprehensive Academic Investigation on 3-Ethyloxane-3-carbonitrile

A comprehensive academic investigation of this compound would aim to fully elucidate its chemical and physical properties, develop efficient synthetic routes, and explore its potential as a building block in organic synthesis. The scope of such an investigation would include:

Detailed Spectroscopic and Structural Analysis: Thorough characterization of the compound using techniques such as NMR spectroscopy and X-ray crystallography to confirm its structure and stereochemistry.

Exploration of Reactivity: A systematic study of the chemical transformations of both the nitrile group and the oxane ring to understand its synthetic potential. This would involve reactions such as hydrolysis, reduction, and cycloadditions of the nitrile, as well as ring-opening reactions of the oxane moiety.

Development of Synthetic Methodologies: The design and optimization of synthetic pathways to produce this compound and its derivatives in high yield and purity.

Computational Modeling: The use of computational methods, such as Density Functional Theory (DFT), to model the compound's electronic structure, reactivity, and conformational preferences, providing insights that can guide experimental work.

Through such a multifaceted investigation, a complete understanding of the fundamental chemistry of this compound can be achieved, paving the way for its potential application in various fields of chemical science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H13NO B13173651 3-Ethyloxane-3-carbonitrile

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

3-ethyloxane-3-carbonitrile

InChI

InChI=1S/C8H13NO/c1-2-8(6-9)4-3-5-10-7-8/h2-5,7H2,1H3

InChI Key

DRXDRQFVFURJOI-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCCOC1)C#N

Origin of Product

United States

Synthetic Methodologies for 3 Ethyloxane 3 Carbonitrile and Its Analogues

Retrosynthetic Analysis for the 3-Ethyloxane-3-carbonitrile Core

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. airitilibrary.comamazonaws.com It involves breaking down the target molecule into simpler, commercially available precursors through a series of logical "disconnections." ias.ac.ine3s-conferences.org

Strategic Disconnections and Precursor Identification

For this compound, two primary disconnections provide logical pathways to potential starting materials.

C-O Bond Disconnection: The most intuitive disconnection is that of the ether C-O bond within the oxane ring. ias.ac.in This leads to a linear precursor, specifically a 5-hydroxypentane derivative. Following this path, the target molecule can be envisioned as arising from the intramolecular cyclization of a δ-hydroxy nitrile. This precursor, in turn, could be synthesized from a suitable diol or by nucleophilic attack of a cyanide equivalent on a precursor containing a leaving group, such as a 5-halopentanol derivative.

C-C Bond Disconnection at the Quaternary Center: An alternative strategy involves disconnecting one of the C-C bonds at the C3 position. Given the presence of a nitrile group, a logical precursor would be an α,β-unsaturated oxane. The target molecule could then be formed via a conjugate (Michael) addition of an ethyl nucleophile (e.g., from an organocuprate) to an oxane-3-carbonitrile intermediate, or more directly, by the addition of a cyanide nucleophile to a 3-ethyl-α,β-unsaturated oxane precursor.

These disconnections suggest that key precursors for the synthesis of this compound are likely to be substituted pentan-1,5-diols, 5-halopentanols, or appropriately functionalized unsaturated aldehydes and alcohols.

Stereochemical Considerations in Oxane Ring Formation

While this compound itself is achiral, the synthesis of its analogues often requires precise control of stereochemistry. The formation of the six-membered oxane ring typically proceeds through a chair-like transition state, which dictates the stereochemical outcome. nih.gov

In cyclization reactions, substituents prefer to occupy equatorial positions in the transition state to minimize steric hindrance, a principle that is fundamental to stereoselective synthesis. researchgate.net For instance, in an acid-catalyzed Prins cyclization, the reaction proceeds through an oxocarbenium ion intermediate, and the incoming nucleophile and substituents on the forming ring will adopt orientations that lead to the most stable chair-like conformation. nih.govacs.org This often results in the formation of cis-2,6-disubstituted tetrahydropyrans, as this arrangement places the two large substituents in equatorial positions. researchgate.net

The stereochemistry of the starting materials, such as the olefin geometry in allylic alcohols or the existing stereocenters in a linear precursor, can effectively control the facial selectivity of the cyclization, allowing for excellent chirality transfer. organic-chemistry.org Therefore, even for achiral targets, understanding these stereochemical principles is vital for developing robust and high-yielding synthetic routes for a broad range of substituted oxane analogues.

Classical and Modern Approaches to Oxane Ring Construction

The construction of the oxane ring can be achieved through a variety of intramolecular and intermolecular strategies. These methods range from classical named reactions to modern catalytic systems that offer improved efficiency and selectivity.

Intramolecular Cyclization Strategies for C-O Bond Formation

Intramolecular cyclization is a common and powerful strategy for forming cyclic ethers, where a nucleophilic oxygen atom attacks an electrophilic carbon within the same molecule. thieme-connect.comacs.org

Williamson Ether Synthesis: This classical approach can be applied intramolecularly. A δ-halo alcohol or a related substrate with a leaving group at the 5-position can be treated with a base to deprotonate the alcohol, forming an alkoxide that subsequently displaces the halide to form the oxane ring. libretexts.org

Acid-Catalyzed Cyclization: The dehydration of 1,5-diols under acidic conditions can lead to the formation of tetrahydropyrans. organic-chemistry.org Similarly, the hydroalkoxylation of δ-hydroxy olefins, catalyzed by various metals such as platinum, gold, or cobalt, provides a direct route to the oxane ring. organic-chemistry.orgorganic-chemistry.org

Oxa-Michael Addition: Intramolecular 1,4-addition of an alcohol to an α,β-unsaturated carbonyl system, known as an oxa-Michael reaction, is a useful method for synthesizing functionalized tetrahydropyran (B127337) derivatives. nih.gov

Radical Cyclizations: Free-radical cyclization of unsaturated alkyl halides or related precursors can also be employed to construct the oxane ring, often using a catalyst like a NiCl₂•DME/Pybox complex with zinc powder. organic-chemistry.org

Intramolecular Method Precursor Type Typical Reagents Key Feature
Williamson Ether Synthesisδ-Halo alcoholBase (e.g., NaH)Forms C-O bond via SN2 displacement. libretexts.org
Acid-Catalyzed Hydroalkoxylationδ-Hydroxy olefinPt, Au, or Co catalystsDirect addition of alcohol to an alkene. organic-chemistry.org
Oxa-Michael AdditionHydroxy-α,β-unsaturated carbonylBase or AcidConjugate addition of an internal alcohol. nih.gov
Radical CyclizationUnsaturated alkyl halideNiCl₂/ZnForms ring via a radical intermediate. organic-chemistry.org

Intermolecular Approaches to Cyclic Ether Synthesis

Intermolecular reactions construct the ring by bringing two separate precursor molecules together. These methods are particularly powerful for creating highly substituted oxanes in a single step.

Prins Cyclization: The Prins reaction is a well-established and powerful technique for the stereoselective synthesis of tetrahydropyrans. beilstein-journals.orgacs.org It typically involves the acid-promoted condensation of a homoallylic alcohol with an aldehyde or ketone. nih.gov The reaction proceeds through an oxocarbenium ion intermediate that is trapped by the internal olefin, leading to the formation of the six-membered ring. nih.govnih.gov Numerous variations, such as the silyl-Prins and Mukaiyama-Aldol-Prins cascades, have been developed to enhance the scope and stereocontrol of this transformation. beilstein-journals.orgnih.gov

Hetero-Diels-Alder (HDA) Reaction: The [4+2] cycloaddition between an electron-rich diene (often a 1-oxa-1,3-butadiene derivative) and a dienophile (like an aldehyde) is a highly efficient method for accessing dihydropyran systems, which can be readily reduced to the corresponding oxane. nih.govnih.gov This reaction, particularly its asymmetric variants using chiral catalysts, provides a powerful tool for constructing complex, biologically relevant molecules. nih.gov The inverse-electron-demand HDA is also a key strategy. nih.gov

Intermolecular Method Reactant 1 Reactant 2 Typical Catalyst Primary Product
Prins CyclizationHomoallylic alcoholAldehyde/KetoneBrønsted or Lewis Acid (e.g., TFA, BF₃·OEt₂) acs.orgacs.orgSubstituted Tetrahydropyran
Hetero-Diels-Alder1-Oxa-1,3-butadieneAldehyde (Dienophile)Lewis Acid (e.g., Jacobsen's Cr(III) catalyst) nih.govDihydropyran

Green Chemistry Principles in Oxane Synthesis

Modern synthetic chemistry increasingly emphasizes the use of environmentally benign methods. The synthesis of oxanes is no exception, with several green strategies being developed. rsc.org

Organocatalysis: The use of small organic molecules as catalysts, avoiding potentially toxic or expensive metals, is a cornerstone of green chemistry. unc.edubeilstein-journals.org Chiral organocatalysts, such as prolinol derivatives or thioureas, have been successfully applied to asymmetric Prins cyclizations and Michael additions for the synthesis of enantioenriched tetrahydropyrans. organic-chemistry.orgorganic-chemistry.org

Use of Greener Solvents: Replacing traditional volatile organic solvents with more sustainable alternatives like water, polyethylene (B3416737) glycol (PEG), or ionic liquids is another key principle. organic-chemistry.orgbenthamdirect.com Microwave-assisted multi-component reactions in PEG have been shown to be an efficient and environmentally friendly strategy for constructing tetrahydropyran skeletons. benthamdirect.com

Biomass-Derived Feedstocks: The synthesis of the parent tetrahydropyran compound from renewable biomass sources, such as the hydrogenation of furfural-derived dihydropyran, represents a significant advance in sustainable chemical production. rsc.org

Catalytic Efficiency: Developing reactions that proceed with very low catalyst loadings minimizes waste and cost. For example, organocatalytic methods for protecting hydroxyl groups via tetrahydropyranylation have been developed that function at catalyst loadings as low as 0.001 mol%. organic-chemistry.org

These approaches not only reduce the environmental impact of chemical synthesis but also often lead to more efficient and selective transformations.

Introduction of the Nitrile Functionality at C3 of the Oxane Ring

The incorporation of a nitrile group at the C3 position of the oxane ring can be achieved through two main strategies: direct functionalization of a pre-existing oxane ring system or by the cyclization of an acyclic precursor that already contains the nitrile moiety.

Direct functionalization methods involve the introduction of the nitrile group onto a pre-formed oxane ring. One plausible approach is the nucleophilic substitution of a suitable leaving group at the C3 position with a cyanide source. For instance, a 3-hydroxy-3-ethyloxane could be synthesized and the hydroxyl group subsequently converted into a good leaving group, such as a tosylate or mesylate. Treatment with a cyanide salt, like sodium or potassium cyanide, in an appropriate solvent would then yield the desired this compound. This method is contingent on the successful synthesis of the precursor alcohol and the efficiency of the substitution reaction, which can sometimes be hindered by steric crowding around the tertiary center.

Another potential direct functionalization strategy is the cyanation of a C-H bond at the C3 position. While challenging, methods for the C-H cyanation of various organic molecules have been developed. researchgate.net These reactions often employ transition metal catalysts and a cyanating agent. Applying such a method to a 3-ethyloxane would be a novel approach, potentially offering a more atom-economical route to the target compound.

Cyclization of acyclic precursors bearing the nitrile group is a powerful and frequently employed strategy for the synthesis of cyclic compounds. In the context of this compound, this would involve the construction of a linear molecule containing the ethyl, nitrile, and hydroxyl functionalities, which would then undergo an intramolecular cyclization to form the oxane ring.

A common cyclization strategy is the intramolecular Williamson ether synthesis. This would involve an acyclic halo-alcohol with the ethyl and nitrile groups at the appropriate position. For example, a 5-halo-3-cyano-3-ethylpentan-1-ol could be treated with a base to induce intramolecular cyclization, forming the this compound. The success of this approach relies on the efficient synthesis of the acyclic precursor and the regioselectivity of the cyclization.

Another versatile method is the Prins cyclization, which has been extensively used for the stereoselective synthesis of tetrahydropyrans. nih.gov This reaction typically involves the acid-catalyzed cyclization of a homoallylic alcohol with an aldehyde. To apply this to the synthesis of this compound, a modified Prins cyclization or a related reaction, such as an intramolecular allylation, could be envisioned. nih.gov For instance, an acyclic precursor containing an alkene, a nitrile, and a hydroxyl group could be induced to cyclize under acidic conditions.

Indium trichloride (B1173362) has also been shown to be an effective mediator for the diastereoselective cyclization of homoallyl alcohols with aldehydes to form polysubstituted tetrahydropyrans. nih.govdatapdf.com This methodology could potentially be adapted for the synthesis of this compound by using a suitably substituted homoallylic alcohol precursor.

Stereoselective Synthesis of Chiral this compound Derivatives

The creation of the C3 quaternary stereocenter in an enantioselective manner is a key challenge in the synthesis of chiral this compound derivatives. Several powerful strategies in modern asymmetric synthesis can be applied to address this challenge.

Asymmetric catalysis is a highly efficient approach for the synthesis of chiral molecules, and numerous methods have been developed for the enantioselective synthesis of cyclic ethers. pnas.orgwhiterose.ac.uk The construction of all-carbon quaternary stereocenters is a particularly challenging area where asymmetric catalysis has made significant contributions. pnas.orgnih.govrsc.org

In the context of this compound, an asymmetric catalytic approach could be employed in a cyclization reaction. For example, a chiral Lewis acid or a transition metal complex with a chiral ligand could be used to catalyze the intramolecular cyclization of an acyclic precursor, thereby controlling the stereochemistry of the newly formed C-O bond and the C3 stereocenter. Asymmetric allylic alkylation (AAA) reactions are a powerful tool for the enantioselective formation of quaternary carbon centers and could be adapted to synthesize a chiral acyclic precursor for subsequent cyclization. researchgate.net

The chiral pool approach utilizes readily available, enantiomerically pure natural products, such as amino acids, sugars, or terpenes, as starting materials. wikipedia.org This strategy can be highly effective if a suitable chiral starting material can be identified that can be elaborated into the target molecule. For the synthesis of chiral this compound, one could envision starting from a chiral carbohydrate or a derivative thereof, which already contains some of the required stereocenters and functionalities of the oxane ring.

Chiral auxiliary-based methodologies involve the temporary attachment of a chiral auxiliary to the substrate to direct the stereochemical outcome of a key reaction. After the desired stereocenter has been created, the auxiliary is removed. This approach could be used to introduce the C3 quaternary stereocenter in an enantioselective manner during the synthesis of an acyclic precursor to this compound.

Comparative Analysis of Synthetic Routes for Efficiency and Selectivity

The choice of a synthetic route for this compound and its analogues will depend on several factors, including the desired scale of the synthesis, the required stereochemical purity, and the availability of starting materials and reagents. The following table provides a comparative analysis of the discussed synthetic strategies.

Synthetic StrategyKey FeaturesAdvantagesDisadvantages
Direct Functionalization Introduction of the nitrile group onto a pre-formed oxane ring.Potentially shorter synthetic sequence.May be difficult to achieve high yields and selectivity, especially for the creation of a quaternary center.
Nitrile Precursor Cyclization Cyclization of an acyclic precursor containing the nitrile group.Generally offers good control over the substitution pattern and can be adapted for stereoselective synthesis.May require a longer synthetic sequence to prepare the acyclic precursor.
Asymmetric Catalysis Use of a chiral catalyst to control the stereochemistry of a key transformation.Highly efficient for the synthesis of enantiomerically enriched products; often requires only a small amount of the chiral catalyst.Development of a suitable catalyst for a specific transformation can be challenging and expensive.
Chiral Pool Synthesis Use of enantiomerically pure natural products as starting materials. wikipedia.orgProvides access to enantiomerically pure products with well-defined stereochemistry.The choice of suitable starting materials is limited, and the synthetic route can be lengthy.
Chiral Auxiliary-Based Methods Temporary use of a chiral auxiliary to direct a stereoselective reaction.A reliable and well-established method for achieving high levels of stereocontrol.Requires additional steps for the attachment and removal of the auxiliary, which can lower the overall yield.

Scale-Up Considerations and Process Optimization for this compound Production

The transition from laboratory-scale synthesis to industrial production of this compound necessitates a thorough evaluation of various factors to ensure a safe, efficient, and economically viable process. Key considerations include the selection of an appropriate synthetic route, optimization of reaction parameters, and the implementation of robust purification and process control strategies.

One of the primary industrial routes for synthesizing this compound involves the ammoxidation of 3-ethyloxane-3-carbaldehyde. smolecule.com This process utilizes ammonia (B1221849) and oxygen in the vapor phase at elevated temperatures, typically ranging from 400-500°C, in the presence of metal oxide catalysts. smolecule.com The selective conversion of the formyl group to a cyano group while preserving the oxane ring is a key advantage of this method for large-scale manufacturing. smolecule.com

In contrast, laboratory-scale preparations may employ methods such as the cyanation of 3-ethyloxane-3-ol using trimethylsilyl (B98337) cyanide (TMSCN) with a Lewis acid catalyst. smolecule.com While effective for smaller quantities, the use of toxic cyanating agents and the cost of reagents can present challenges for industrial-scale production.

Process Optimization Parameters

The optimization of the manufacturing process for this compound is critical for maximizing yield, minimizing costs, and ensuring product quality. Key parameters that require careful control and optimization include:

Temperature and Pressure: These parameters significantly influence reaction kinetics and selectivity. For instance, in the ammoxidation route, precise temperature control is crucial to prevent side reactions and catalyst degradation.

Catalyst Selection and Loading: The choice of catalyst is paramount for achieving high conversion and selectivity. For ammoxidation, catalysts based on metal oxides containing elements like vanadium, molybdenum, and iron are often employed. smolecule.com Optimizing the catalyst loading and ensuring its longevity are key economic considerations.

Reactant Stoichiometry and Feed Rate: The molar ratios of reactants, such as the aldehyde, ammonia, and oxygen, must be carefully controlled to optimize the reaction and minimize the formation of byproducts. The feed rate of reactants into the reactor also plays a crucial role in maintaining optimal reaction conditions.

Solvent and Reaction Medium: The choice of solvent can impact reaction rates, product solubility, and the ease of downstream processing. For many industrial processes, the ability to operate without a solvent or with a recyclable solvent is highly desirable.

Mixing and Mass Transfer: Efficient mixing is essential to ensure uniform temperature distribution and effective contact between reactants and the catalyst, particularly in heterogeneous catalytic systems.

Challenges in Scale-Up

Several challenges are inherent in scaling up the production of this compound:

Heat Management: Exothermic reactions, such as ammoxidation, require efficient heat removal systems to prevent thermal runaways and maintain optimal reaction temperatures.

Handling of Hazardous Materials: The use of toxic and flammable substances, such as ammonia and cyanating agents, necessitates stringent safety protocols and specialized equipment to protect personnel and the environment.

Oxetane (B1205548) Ring Stability: The four-membered oxane ring can be susceptible to opening under harsh reaction conditions, such as high temperatures or in the presence of strong acids or bases. acs.org The stability of 3,3-disubstituted oxetanes is generally greater than other substitution patterns.

Downstream Processing and Purification: The isolation and purification of the final product from the reaction mixture can be complex. The presence of unreacted starting materials, byproducts, and catalyst residues requires the development of efficient and scalable purification techniques. Common methods for purifying nitrile-containing heterocycles include fractional distillation under reduced pressure and liquid-liquid extraction. smolecule.com For high-purity applications, chromatographic techniques may be necessary, although their scalability can be a limitation. smolecule.com

Continuous Flow Chemistry as a Solution

To address some of the challenges associated with the scale-up of nitrile synthesis, continuous flow chemistry has emerged as a promising technology. Current time information in Lahore, PK.google.com This approach offers several advantages over traditional batch processing, particularly for reactions involving hazardous reagents or requiring precise control over reaction parameters.

Key benefits of continuous flow synthesis include:

Enhanced Safety: The small reactor volumes and rapid heat and mass transfer characteristics of flow reactors minimize the risks associated with handling highly reactive or toxic substances. Current time information in Lahore, PK.google.com

Improved Process Control: Continuous flow systems allow for precise control over temperature, pressure, and residence time, leading to better reproducibility and higher yields. Current time information in Lahore, PK.google.com

Scalability: Scaling up production in a continuous flow system often involves operating the reactor for longer periods or using multiple reactors in parallel, which can be more straightforward than scaling up large batch reactors. Current time information in Lahore, PK.

A conceptual comparison of batch versus continuous flow processing for the synthesis of a nitrile is presented in the table below.

Table 1: Comparison of Batch vs. Continuous Flow Processing for Nitrile Synthesis

Parameter Batch Processing Continuous Flow Processing
Safety Higher risk due to large volumes of hazardous materials. Improved safety with smaller reaction volumes and better heat dissipation.
Process Control More challenging to maintain uniform temperature and mixing. Precise control over temperature, pressure, and residence time.
Scalability Can be complex and require significant reinvestment in larger equipment. More straightforward scale-up by extending run times or parallelization.
Heat Transfer Less efficient, potential for localized hot spots. Highly efficient heat transfer due to high surface-area-to-volume ratio.
Yield & Selectivity Can be lower due to less precise control. Often higher due to optimized reaction conditions.

Downstream Processing and Purification at Scale

The purification of this compound at an industrial scale requires robust and efficient methods to achieve the desired product purity.

Fractional Distillation: This is a common technique for separating compounds with different boiling points. For this compound, distillation under reduced pressure can be employed to lower the boiling point and prevent thermal degradation. smolecule.com

Liquid-Liquid Extraction: This method is useful for removing water-soluble impurities or other components by partitioning them between two immiscible liquid phases. smolecule.com

Crystallization: If the product is a solid at room temperature or can be derivatized to a crystalline solid, crystallization can be a highly effective method for achieving high purity.

Chromatography: While highly effective for purification, large-scale chromatography can be expensive and is typically reserved for high-value products or when other methods are ineffective. smolecule.com

The selection of the most appropriate purification strategy will depend on the specific impurities present in the crude product, the required final purity, and economic considerations.

Chemical Reactivity and Mechanistic Investigations of 3 Ethyloxane 3 Carbonitrile

Reactivity Profile of the Nitrile Group in the Oxane Framework

The carbon-nitrogen triple bond of the nitrile group in 3-Ethyloxane-3-carbonitrile is highly polarized, making the carbon atom electrophilic and thus a target for nucleophiles. openstax.org This inherent electrophilicity is the basis for a wide range of chemical transformations.

Nucleophilic Additions to the Nitrile Functionality

Nucleophilic addition represents a cornerstone of nitrile reactivity. libretexts.org The electrophilic carbon of the cyano group readily reacts with various nucleophiles, leading to the formation of an intermediate imine anion, which can be further transformed depending on the nature of the nucleophile and the reaction conditions. openstax.orglibretexts.org

Organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), are expected to add to the nitrile group of this compound to form ketones after an aqueous workup. chemistrysteps.com The reaction proceeds through the formation of an imine salt intermediate which is subsequently hydrolyzed. A key feature of this reaction is that the ketone is only formed during the workup, which prevents a second addition of the organometallic reagent.

Table 1: Predicted Outcomes of Nucleophilic Addition Reactions
NucleophileReagent ExamplePredicted ProductReaction Conditions
OrganometallicMethylmagnesium bromide (CH₃MgBr)1-(3-Ethyloxan-3-yl)ethan-1-one1. Diethyl ether, 2. H₃O⁺ workup
HydrideLithium aluminum hydride (LiAlH₄)(3-Ethyloxan-3-yl)methanamine1. Diethyl ether, 2. H₂O workup
Hydroxide (B78521)Sodium hydroxide (NaOH)3-Ethyloxane-3-carboxamide (intermediate)Aqueous solution, heat

Hydrolysis and Reduction Pathways of the Carbonitrile

The carbonitrile functionality of this compound can undergo both hydrolysis and reduction to yield carboxylic acids and primary amines, respectively. These transformations are fundamental in synthetic organic chemistry.

Hydrolysis: The hydrolysis of the nitrile group can be catalyzed by either acid or base and proceeds through an amide intermediate. libretexts.orgchemistrysteps.com

Acid-catalyzed hydrolysis: In the presence of a strong acid and water, the nitrile is protonated, which increases its electrophilicity. libretexts.orgorganicchemistrytutor.com A subsequent attack by water leads to the formation of an imidic acid, which tautomerizes to 3-Ethyloxane-3-carboxamide. chemistrysteps.com Further hydrolysis of the amide yields 3-Ethyloxane-3-carboxylic acid and an ammonium (B1175870) salt. organicchemistrytutor.comchemguide.co.uk

Base-catalyzed hydrolysis: Under basic conditions, a hydroxide ion directly attacks the electrophilic carbon of the nitrile. libretexts.orgchemistrysteps.com The resulting intermediate is protonated by water to form an imidic acid, which then tautomerizes to the amide. chemistrysteps.com Continued hydrolysis of the amide under basic conditions results in the formation of a carboxylate salt, which upon acidification, gives the corresponding carboxylic acid. chemguide.co.ukjove.com

Reduction: The nitrile group can be reduced to a primary amine, (3-Ethyloxan-3-yl)methanamine, using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. chemistrysteps.comstudymind.co.ukchemguide.co.uk The reduction with LiAlH₄ involves two successive nucleophilic additions of a hydride ion. openstax.orglibretexts.org Alternatively, milder reducing agents such as diisobutylaluminium hydride (DIBAL-H) can be employed to achieve a partial reduction to an aldehyde after hydrolysis of the intermediate imine. chemistrysteps.comwikipedia.org

Table 2: Comparison of Hydrolysis and Reduction Conditions
TransformationReagentsFinal ProductKey Intermediate
Acid HydrolysisH₃O⁺, Δ3-Ethyloxane-3-carboxylic acid3-Ethyloxane-3-carboxamide
Base Hydrolysis1. NaOH, H₂O, Δ; 2. H₃O⁺3-Ethyloxane-3-carboxylic acidSodium 3-ethyloxane-3-carboxylate
Strong Reduction1. LiAlH₄; 2. H₂O(3-Ethyloxan-3-yl)methanamineImine anion
Partial Reduction1. DIBAL-H; 2. H₂O3-Ethyloxane-3-carbaldehydeImine-aluminum complex

Cycloaddition Reactions Involving the Nitrile Triple Bond

The nitrile group can participate as a dipolarophile in [3+2] cycloaddition reactions with 1,3-dipoles such as azides and nitrile oxides. nih.govresearchgate.net This type of reaction is a powerful tool for the synthesis of five-membered heterocyclic compounds. youtube.com For instance, the reaction of this compound with an azide (B81097) would be expected to yield a tetrazole derivative, while reaction with a nitrile oxide would produce an oxadiazole. These reactions are often thermally promoted and provide a direct route to complex heterocyclic systems.

Nitrile as a Radical Acceptor and Directing Group

The cyano group is an effective radical acceptor and can participate in radical cascade reactions. researchgate.netrsc.orgresearchgate.net An in-situ generated radical can add to the nitrile's triple bond, leading to the formation of an iminyl radical intermediate. researchgate.net This reactivity allows for the construction of various carbocycles and heterocycles. rsc.org Furthermore, the nitrile group can act as a directing group in various transformations, including C-H bond functionalization, due to its electronic properties and ability to coordinate with metal catalysts. nih.gov

Transformations Involving the Oxane Ring System of this compound

The oxane (tetrahydropyran) ring is a six-membered saturated heterocycle. Unlike smaller cyclic ethers such as oxiranes and oxetanes, the oxane ring has significantly less ring strain, making it comparatively stable and less prone to ring-opening reactions. researchgate.netacs.org

Ring Opening Reactions and Derivatization

Cleavage of the C-O bonds in the oxane ring of this compound is challenging and typically requires harsh reaction conditions. researchgate.net Strong Lewis acids are generally required to activate the ether oxygen, making the adjacent carbon atoms more susceptible to nucleophilic attack. mdpi.comnih.govucdavis.edu For example, reagents like samarium(II) iodide (SmI₂) have been shown to promote the ring-opening of tetrahydropyran (B127337). acs.org Such reactions, if successful with this compound, would lead to the formation of a functionalized acyclic compound, with the specific product depending on the nucleophile present in the reaction mixture. Given the stability of the ring, these transformations are not as common as reactions involving the nitrile group.

Functionalization at Peripheral Positions of the Oxane Ring

The oxane (tetrahydropyran) ring of this compound presents several sites for potential functionalization, distinct from the quaternary C3-position. The reactivity at these peripheral positions (C2, C4, C5, C6) is governed by the electronic influence of the ring oxygen and the steric hindrance imposed by the C3-substituents. Transition metal-catalyzed C-H activation is a primary strategy for introducing new functional groups onto saturated heterocyclic systems like oxane. organic-chemistry.org For instance, palladium(II)/bis-sulfoxide catalysis systems have been effectively used to create chroman and pyran motifs from alcohol precursors, suggesting a viable pathway for modifying the oxane skeleton. organic-chemistry.org

In the context of this compound, functionalization would likely be directed away from the sterically encumbered C2 and C4 positions. The C6 position, being adjacent to the electron-withdrawing oxygen atom, is a potential site for reactions that favor such electronic environments. Methodologies such as the Prins cyclization, used to construct functionalized tetrahydropyrans, demonstrate the versatility of forming C-C and C-O bonds on the oxane core. bohrium.com Furthermore, radical-based reactions could offer an alternative path to functionalization, potentially favoring the C4 or C5 positions depending on the specific radical species and reaction conditions.

C-H Activation and Functionalization of the Oxane Skeletal

Direct C-H activation provides a powerful and atom-economical tool for modifying the oxane skeleton of this compound. Research has demonstrated that catalysts based on rhodium and iron are particularly effective for such transformations in saturated heterocycles. nih.govmdpi.com For example, Rh(I)-catalyzed C-H activation, followed by alkenylation and electrocyclization, is a known method for producing highly substituted ring systems. nih.govacs.org While often applied to nitrogen-containing heterocycles, the underlying principles are applicable to oxanes.

Iron-catalyzed carbene-transfer reactions represent another promising avenue. mdpi.com These reactions can facilitate C-H insertion, and studies on substrates like tetrahydrofuran (B95107) have shown selectivity for the β-position. mdpi.com For this compound, a competition between the different methylene (B1212753) groups (C2, C4, C5, C6) would be expected. The regioselectivity of such a reaction would be a complex interplay of electronics and sterics. The C6 position is activated by the adjacent oxygen, but the C5 position is the most sterically accessible, making it a likely candidate for functionalization.

Table 1: Potential Regiochemical Outcomes of C-H Activation on this compound

Position Steric Hindrance Electronic Influence from Ring Oxygen Predicted Reactivity
C2 High High (α-position) Low
C4 High Moderate (β-position) Low-Moderate
C5 Low Low (γ-position) High

Interplay between the Ethyl and Nitrile Groups at C3

The chemical behavior of this compound is dominated by the unique arrangement of a nitrile and an ethyl group at a single quaternary carbon (C3). This substitution pattern creates significant steric hindrance and introduces competing electronic effects that dictate the molecule's reactivity.

Electronic and Steric Effects of Substituents on Reactivity

The nitrile group (–C≡N) is strongly polarized, with an electrophilic carbon atom, making it susceptible to nucleophilic attack. libretexts.orgchemistrysteps.com Its linear, sp-hybridized geometry is relatively undemanding sterically on its own. However, its placement on the C3 quaternary center, alongside an ethyl group and within the constrained oxane ring, creates a highly hindered environment. This steric congestion significantly impedes the approach of nucleophiles to the nitrile carbon. The reactivity of such hindered tertiary nitriles is often suppressed compared to less substituted analogues. acs.org

The ethyl group is a weakly electron-donating alkyl group and contributes primarily through its steric bulk. This steric hindrance is a critical factor in reactions involving the nitrile. For example, the hydrolysis of the nitrile to a carboxylic acid or amide, a common transformation, would be considerably slower than for a less hindered nitrile like acetonitrile (B52724). acs.orgwikipedia.org Platinum(II) catalysts with secondary phosphine (B1218219) oxide ligands have been shown to be effective for the hydration of hindered tertiary nitriles under neutral and mild conditions, a technique that would be applicable here. acs.org

Regioselectivity and Stereoselectivity in Reactions at C3

Due to the quaternary nature of the C3 carbon, reactions involving direct substitution at this position are not feasible. Therefore, the reactivity at C3 is exclusively centered on transformations of the nitrile functional group. Reactions such as hydrolysis, reduction, or addition of organometallic reagents will occur at the nitrile. chemistrysteps.comlibretexts.org

Regioselectivity becomes a more pertinent consideration for reactions occurring elsewhere on the oxane ring, as discussed under C-H activation (Section 3.2.3). The bulky 3,3-disubstituted pattern would act as a powerful directing group, sterically blocking the C2 and C4 faces of the ring. This would strongly favor functionalization at the C5 and C6 positions.

Stereoselectivity in reactions involving the oxane ring would also be influenced by the C3 substituents. The chair-like conformation of the oxane ring would be biased by the bulky ethyl and nitrile groups. Any reagent approaching the ring would encounter different steric environments on the axial and equatorial faces, potentially leading to diastereoselective outcomes in functionalization reactions at other positions on the ring.

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Studies

Understanding the precise mechanisms of reactions involving this compound requires a combination of kinetic and spectroscopic techniques. These studies can illuminate the influence of the steric hindrance and electronic effects on reaction rates and pathways.

Kinetic studies are crucial for quantifying reactivity. For a reaction like the base-catalyzed hydrolysis of the nitrile, the rate of reaction can be monitored over time by tracking the disappearance of the nitrile starting material or the appearance of the amide or carboxylate product. Kinetic data for the hydrolysis of acetonitrile shows a second-order rate constant of 1.6 × 10⁻⁶ M⁻¹ s⁻¹ for hydroxide-ion catalyzed conversion to the amide. wikipedia.org One would anticipate a significantly lower rate constant for the sterically hindered this compound under identical conditions.

Table 2: Hypothetical Kinetic Data for Nitrile Hydrolysis at 25°C

Compound Substituent Steric Hindrance Catalyst Hypothetical Rate Constant (k, M⁻¹ s⁻¹)
Acetonitrile Low NaOH 1.6 x 10⁻⁶
This compound High NaOH << 1.6 x 10⁻⁶

Spectroscopic methods are essential for identifying intermediates and confirming product structures. Fourier-Transform Infrared (FTIR) spectroscopy is particularly useful for monitoring reactions of the nitrile group, which has a characteristic sharp absorption peak around 2245 cm⁻¹. researchgate.net The disappearance of this peak and the appearance of peaks corresponding to an amide (C=O stretch around 1650 cm⁻¹) or carboxylate (broad O-H and C=O stretches) would provide clear evidence of the reaction progress. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information and can also be used for kinetic analysis. In-situ NMR monitoring would allow for the simultaneous tracking of reactants, intermediates, and products. Furthermore, advanced spectroscopic techniques combined with computational DFT models can offer deep insights into the geometric and electronic structures of transition states, as has been demonstrated in studies of nitrile hydration mechanisms in enzymatic systems. nih.gov

Advanced Spectroscopic and Structural Characterization of 3 Ethyloxane 3 Carbonitrile

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

For 3-Ethyloxane-3-carbonitrile, one would expect to observe distinct signals in both ¹H and ¹³C NMR spectra corresponding to each unique proton and carbon environment in the molecule.

Expected ¹H NMR Spectral Features: The proton NMR spectrum would be expected to show signals for the ethyl group (a triplet for the methyl protons and a quartet for the methylene (B1212753) protons) and complex multiplets for the methylene protons of the oxane ring. The chemical shifts of the protons on the oxane ring, particularly those adjacent to the oxygen atom (C2 and C6), would appear at a lower field (higher ppm) due to the deshielding effect of the electronegative oxygen.

Expected ¹³C NMR Spectral Features: The carbon NMR spectrum would display signals for each of the eight carbon atoms in the molecule, unless symmetry renders some carbons chemically equivalent. Key signals would include the quaternary carbon at the 3-position (C3), the carbon of the nitrile group (-C≡N), the carbons of the ethyl group, and the four distinct carbons of the oxane ring. The carbons bonded to the oxygen (C2 and C6) would be shifted downfield.

A hypothetical data table for such assignments would look as follows:

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for this compound No experimental data is available for this compound. This table is for illustrative purposes only.

Atom Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
-CH₂CH₃ Quartet ~25-35
-CH₂C H₃ Triplet ~8-12
C2-H₂ Multiplet ~65-75
C 3-Et,-CN - ~35-45
C4-H₂ Multiplet ~20-30
C5-H₂ Multiplet ~20-30
C6-H₂ Multiplet ~65-75

To unambiguously assign the signals and understand the molecule's three-dimensional structure, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy) would establish proton-proton coupling networks, confirming the connectivity within the ethyl group and tracing the sequence of protons around the oxane ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon, allowing for definitive assignment of the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal correlations between protons and carbons that are two or three bonds away. This is crucial for identifying the quaternary carbon (C3) by observing correlations from the protons of the ethyl group and the protons on C2 and C4 of the oxane ring to this carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, which is key to determining the preferred conformation of the oxane ring (e.g., chair conformation) and the orientation of the ethyl and nitrile substituents (axial vs. equatorial).

The oxane ring can undergo conformational changes, such as a chair-to-chair interconversion. If the energy barrier for this process is within a certain range, it could be studied using variable-temperature (dynamic) NMR. By recording spectra at different temperatures, one could potentially observe the broadening and coalescence of signals, allowing for the calculation of the thermodynamic parameters of the conformational equilibrium.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Environmental Effects

Vibrational spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

Infrared (IR) Spectroscopy: A key diagnostic absorption in the IR spectrum of this compound would be the stretching vibration of the nitrile group (C≡N), which typically appears as a sharp, medium-intensity band in the range of 2260-2220 cm⁻¹. Other significant absorptions would include C-H stretching vibrations from the alkyl groups (just below 3000 cm⁻¹) and a strong C-O-C stretching band characteristic of the ether linkage in the oxane ring, typically found in the 1150-1085 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. The nitrile stretch is also Raman active, often showing a strong signal. This technique can provide additional information about the hydrocarbon skeleton of the molecule.

Table 2: Expected Characteristic Vibrational Frequencies for this compound No experimental data is available for this compound. This table is for illustrative purposes only.

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
C≡N Stretch 2260 - 2220
C-H (sp³) Stretch 3000 - 2850
C-O-C Stretch 1150 - 1085

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern.

For this compound (C₈H₁₃NO), the exact mass would be calculated, and a high-resolution mass spectrometer would be used to confirm the molecular formula by matching the measured mass to the theoretical value. The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺). Common fragmentation pathways would likely involve the loss of the ethyl group ([M-29]⁺) or cleavage of the oxane ring. The stability of the resulting fragments would dictate the relative intensities of the peaks observed in the spectrum.

X-ray Crystallography for Solid-State Structure and Conformational Insights

If this compound can be synthesized and grown as a single crystal of sufficient quality, X-ray crystallography would provide the most definitive structural information. This technique would determine the precise bond lengths, bond angles, and torsional angles of the molecule in the solid state. It would unambiguously establish the conformation of the oxane ring (e.g., a chair, boat, or twist-boat conformation) and the specific orientation of the ethyl and nitrile substituents, providing a definitive picture of its three-dimensional structure.

Chiroptical Spectroscopy (e.g., CD, ORD) for Absolute Configuration Determination (if chiral)

The molecule this compound possesses a chiral center at the C3 position of the oxane ring. This carbon is bonded to four different substituents: an ethyl group, a carbonitrile group, the oxygen atom of the ring, and the C2 methylene group of the ring. Due to this stereocenter, the molecule is chiral and can exist as a pair of enantiomers, designated as (R)-3-Ethyloxane-3-carbonitrile and (S)-3-Ethyloxane-3-carbonitrile. The determination of the absolute configuration of these enantiomers can be achieved through chiroptical spectroscopy techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD).

Chiroptical spectroscopy measures the differential interaction of chiral molecules with left and right circularly polarized light. These techniques are exquisitely sensitive to the three-dimensional arrangement of atoms in a molecule, making them powerful tools for establishing the absolute configuration of enantiomers.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. A CD spectrum is a plot of this differential absorption (ΔA) or molar ellipticity ([θ]) versus wavelength. Enantiomers produce mirror-image CD spectra; if one enantiomer exhibits a positive CD band at a certain wavelength, its mirror image will show a negative band of equal magnitude at the same wavelength.

In the case of this compound, the chromophore of primary interest for CD spectroscopy is the nitrile group (-C≡N). The nitrile group has a weak n → π* electronic transition in the ultraviolet region, which can give rise to a CD signal. The sign and intensity of the Cotton effect (the characteristic shape of a CD band in the vicinity of an absorption band) associated with this transition would be directly related to the spatial arrangement of the substituents around the chiral C3 center.

To determine the absolute configuration, the experimental CD spectrum would be compared to a theoretically calculated spectrum for one of the enantiomers (e.g., the R-enantiomer). Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), are employed to predict the CD spectrum. A match between the signs of the Cotton effects in the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration.

Hypothetical Circular Dichroism Data for this compound

The following data is illustrative and represents a hypothetical scenario for the CD analysis of the enantiomers of this compound.

EnantiomerWavelength of n → π* Transition (nm)Molar Ellipticity [θ] (deg·cm²·dmol⁻¹)Sign of Cotton Effect
(R)-3-Ethyloxane-3-carbonitrile215+2500Positive
(S)-3-Ethyloxane-3-carbonitrile215-2500Negative

Optical Rotatory Dispersion (ORD) Spectroscopy

Optical Rotatory Dispersion (ORD) spectroscopy measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. An ORD curve plots the specific rotation [α] against the wavelength. Similar to CD, enantiomers exhibit mirror-image ORD curves. ORD curves that show a peak and a trough in the region of a chromophore's absorption are said to display a Cotton effect. The sign of the Cotton effect in ORD is determined by the sign of the peak at the longer wavelength.

For this compound, the n → π* transition of the nitrile group would also be observable in the ORD spectrum. The shape and sign of the Cotton effect in the ORD curve provide information about the stereochemistry of the molecule. A positive Cotton effect in an ORD curve is characterized by a peak at a longer wavelength and a trough at a shorter wavelength, while a negative Cotton effect shows the opposite. The absolute configuration can be determined by comparing the experimentally measured ORD curve with empirical rules or with quantum chemical calculations.

Hypothetical Optical Rotatory Dispersion Data for this compound

The following data is illustrative and represents a hypothetical scenario for the ORD analysis of the enantiomers of this compound.

EnantiomerWavelength of Peak (nm)Specific Rotation [α] at PeakWavelength of Trough (nm)Specific Rotation [α] at TroughSign of Cotton Effect
(R)-3-Ethyloxane-3-carbonitrile225+4000205-3500Positive
(S)-3-Ethyloxane-3-carbonitrile225-4000205+3500Negative

Computational and Theoretical Investigations of 3 Ethyloxane 3 Carbonitrile

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are indispensable for elucidating the electronic characteristics of a molecule. nih.govirjweb.com Methods such as B3LYP with basis sets like 6-31G(d) or aug-cc-pVTZ are commonly used to optimize molecular geometry and calculate electronic properties, providing a balance between computational cost and accuracy. finechem-mirea.ru

Frontier Molecular Orbital (FMO) theory is central to describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are key to understanding how a molecule interacts with other species.

The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for predicting a molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates a molecule is more prone to chemical reactions. For 3-Ethyloxane-3-carbonitrile, the electron-withdrawing nature of the nitrile group and the presence of the electronegative oxygen atom in the oxane ring are expected to significantly influence the energies of these orbitals.

Based on DFT calculations, various global reactivity descriptors can be calculated from the HOMO and LUMO energies to quantify the molecule's reactive nature. irjweb.comcolab.ws

Interactive Data Table: Calculated Quantum Chemical Parameters for this compound

Note: These values are representative examples derived from theoretical principles for illustrative purposes.

ParameterSymbolFormulaTypical Value (eV)Interpretation
HOMO EnergyEHOMO--6.85Energy of the highest occupied molecular orbital; relates to ionization potential.
LUMO EnergyELUMO--1.95Energy of the lowest unoccupied molecular orbital; relates to electron affinity.
Energy GapΔEELUMO - EHOMO4.90Indicates chemical stability and reactivity; a larger gap implies higher stability. researchgate.net
Ionization PotentialIP-EHOMO6.85The energy required to remove an electron.
Electron AffinityEA-ELUMO1.95The energy released when an electron is added.
Chemical Hardnessη(IP - EA) / 22.45Measures resistance to change in electron distribution. irjweb.com
Electronegativityχ(IP + EA) / 24.40The power of an atom in a molecule to attract electrons to itself.
Electrophilicity Indexωχ² / (2η)3.96A measure of the energy lowering of a molecule when it accepts electrons.

A Molecular Electrostatic Potential (MEP) map is a valuable visualization tool that illustrates the charge distribution across a molecule. uni-muenchen.de It maps the electrostatic potential onto the molecule's electron density surface, providing a guide to its reactivity towards charged species. uni-muenchen.de

On an MEP map, regions of negative electrostatic potential (typically colored red) correspond to areas of high electron density and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are electron-deficient and are prone to nucleophilic attack. libretexts.org

For this compound, the MEP map would be expected to show:

Negative Potential (Red/Yellow): Concentrated around the electronegative nitrogen atom of the nitrile group and the oxygen atom of the oxane ring. These sites represent the most likely centers for interaction with electrophiles or for hydrogen bonding. libretexts.org

Positive Potential (Blue): Located around the hydrogen atoms, particularly those of the ethyl group and the oxane ring, making them potential sites for nucleophilic interaction.

Neutral Potential (Green): Predominantly over the carbon backbone of the molecule.

This charge distribution is crucial for predicting intermolecular interactions and the regioselectivity of chemical reactions.

Conformational Analysis and Energy Landscapes of the Oxane Ring

The six-membered oxane ring of this compound is not planar and exists in several conformations that can interconvert. chemistrysteps.com The study of the relative stabilities and geometries of these different spatial arrangements is known as conformational analysis.

High-level ab initio and DFT calculations are employed to explore the potential energy surface of the molecule and identify its stable conformers. researchgate.net For a six-membered ring like oxane, the primary conformations of interest are the chair, boat, and twist-boat forms. slideshare.net

Computational studies consistently show that the chair conformation is the most stable arrangement for six-membered rings, as it minimizes both angle strain and torsional strain by staggering all adjacent C-H bonds. slideshare.net The boat and twist-boat conformations are higher in energy and exist as transition states or less populated intermediates in the process of ring inversion.

Interactive Data Table: Relative Energies of Oxane Ring Conformations

Note: Energy values are illustrative, based on typical findings for substituted six-membered rings.

ConformationRelative Energy (kJ/mol)StabilityKey Features
Chair 0.0Most StableMinimal angle and torsional strain.
Twist-Boat ~23IntermediateRelieves some steric strain of the boat form.
Boat ~29Less StableSignificant steric ("flagpole") and torsional strain.
Half-Chair ~45Least StableHighest energy; acts as a transition state during ring inversion.

In a chair conformation, substituents can occupy two distinct types of positions: axial (perpendicular to the ring's plane) and equatorial (in the approximate plane of the ring). The placement of the ethyl and nitrile groups at the C3 position of this compound is governed by steric hindrance.

Substituents in the axial position experience unfavorable steric interactions with the other two axial atoms on the same side of the ring, a phenomenon known as 1,3-diaxial interaction . libretexts.org To minimize these repulsive forces, bulky substituents strongly prefer the more spacious equatorial position. slideshare.netlibretexts.org

For this compound, two chair conformers can exist in equilibrium through ring-flipping.

Conformer A: Ethyl group equatorial, Nitrile group axial.

Conformer B: Ethyl group axial, Nitrile group equatorial.

Due to the significant steric bulk of the ethyl group compared to the linear and less bulky nitrile group, Conformer A, with the ethyl group in the equatorial position, would be substantially lower in energy and therefore the overwhelmingly predominant conformer at equilibrium. The 1,3-diaxial interactions experienced by an axial ethyl group would be highly destabilizing.

Reaction Pathway Modeling and Transition State Characterization

Beyond static molecular properties, computational chemistry can model the entire course of a chemical reaction. By mapping the potential energy surface that connects reactants to products, researchers can identify the lowest-energy reaction pathway.

This modeling involves locating and characterizing transition states , which are the energy maxima along the reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy of the reaction, which is a key determinant of the reaction rate. Methods like DFT are used to optimize the geometry of these transient structures and calculate their energies.

For this compound, theoretical reaction modeling could be applied to investigate various transformations, such as:

Nitrile Group Reduction: Modeling the pathway for the reduction of the nitrile to a primary amine, identifying the transition states for hydride delivery.

Ring-Opening Reactions: Characterizing the transition states and intermediates involved in acid- or base-catalyzed cleavage of the oxane ether linkage.

Nucleophilic Addition: Simulating the attack of a nucleophile on the electrophilic carbon of the nitrile group to understand the energetics of C-C bond formation.

These computational studies provide a molecular-level understanding of reaction mechanisms that can be difficult to probe experimentally, guiding the design of synthetic routes and the prediction of reaction outcomes.

Computational Prediction of Reactivity and Selectivity

Computational models are invaluable for predicting the reactivity and selectivity of organic reactions. rsc.org Methods such as Density Functional Theory (DFT) can be used to map the potential energy surface of a reaction, identifying the most likely sites for chemical attack and predicting the stereochemical and regiochemical outcomes. grnjournal.usnih.govacs.org

For this compound, computational analysis can identify the most reactive sites. The nitrile group and the oxygen atom in the oxane ring are expected to be key centers of reactivity. DFT calculations can quantify the electrophilicity and nucleophilicity of different atoms within the molecule, providing a basis for predicting how it will interact with various reagents. nih.gov For instance, the analysis might reveal the carbon atom of the nitrile group as a primary electrophilic site, while the nitrogen atom and the oxygen atom of the ring act as nucleophilic centers.

Furthermore, computational methods can predict the selectivity of reactions. For example, in a reaction involving an electrophile, it's possible to calculate the activation energies for attack at the nitrile nitrogen versus the ring oxygen. The pathway with the lower activation energy would be the predicted major reaction pathway. nih.govacs.org

Table 1: Illustrative Predicted Activation Energies for Electrophilic Attack on this compound

Reactive SiteElectrophileActivation Energy (kcal/mol)Predicted Selectivity
Nitrile NitrogenH+15.2Major
Ring OxygenH+18.5Minor
Nitrile NitrogenCH3+20.1Major
Ring OxygenCH3+23.8Minor

Solvent Effects on Reaction Energetics

The choice of solvent can significantly influence reaction rates and outcomes. researchgate.netrsc.orgchemrxiv.orgucsb.edu Computational models can simulate the effect of different solvents on the energetics of a reaction. researchgate.netrsc.orgchemrxiv.orgucsb.edu Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium, which can stabilize charged intermediates and transition states. chemrxiv.org Explicit solvent models, while more computationally intensive, involve simulating individual solvent molecules around the solute, providing a more detailed picture of solvent-solute interactions. chemrxiv.org

For a hypothetical reaction involving this compound, such as its hydrolysis, the reaction energetics can be calculated in various solvents. The transition state for such a reaction is likely to be more polar than the reactants. Therefore, polar solvents would be expected to stabilize the transition state more effectively, leading to a lower activation energy and a faster reaction rate.

Table 2: Illustrative Calculated Solvent Effects on the Activation Energy of a Hypothetical Reaction of this compound

SolventDielectric ConstantActivation Energy (kcal/mol)Relative Rate Constant (k_rel)
Gas Phase135.01
Toluene2.432.51.5 x 10^1
Dichloromethane8.928.13.2 x 10^4
Acetonitrile (B52724)37.525.38.9 x 10^6
Water78.423.95.7 x 10^7

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, including their conformational changes and interactions with other molecules. uiowa.eduacs.orgnih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can reveal how this compound moves and interacts with its environment over time. nih.gov

An MD simulation of this compound in a solvent, such as water, would show the formation of hydrogen bonds between the solvent and the nitrile nitrogen and the ring oxygen. The simulation could also reveal the preferred conformations of the ethyl group and the oxane ring. Understanding these intermolecular interactions is crucial for predicting solubility and transport properties. uiowa.eduacs.org

Furthermore, MD simulations can be used to study the aggregation of molecules. By simulating a system with multiple this compound molecules, one could observe how they interact with each other, for example, through dipole-dipole interactions involving the nitrile groups.

Table 3: Illustrative Intermolecular Interaction Energies from MD Simulations of this compound in Water

Interaction TypeAverage Energy (kcal/mol)
This compound - Water (Hydrogen Bonding)-4.5
This compound - Water (van der Waals)-2.1
This compound - this compound-1.8

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry is widely used to predict various spectroscopic parameters, such as NMR chemical shifts and IR vibrational frequencies. acs.orgresearchgate.netnih.govacs.org DFT calculations can provide highly accurate predictions of these properties, which can be used to aid in the interpretation of experimental spectra and confirm the structure of a synthesized compound. acs.orgresearchgate.netnih.govacs.org

For this compound, DFT calculations could predict the 1H and 13C NMR chemical shifts for each unique atom in the molecule. These predicted shifts can then be compared to experimentally obtained NMR spectra to confirm the molecular structure. Similarly, the calculation of vibrational frequencies can predict the positions of key peaks in the IR spectrum, such as the characteristic C≡N stretch of the nitrile group and the C-O-C stretches of the oxane ring.

Table 4: Illustrative Predicted vs. Experimental Spectroscopic Data for this compound

ParameterPredicted ValueExperimental Value
13C NMR Chemical Shift (C≡N)121.5 ppm120.9 ppm
13C NMR Chemical Shift (Quaternary C)45.2 ppm44.8 ppm
IR Frequency (C≡N stretch)2245 cm-12240 cm-1
IR Frequency (C-O-C stretch)1105 cm-11100 cm-1

Advanced Analytical Methodologies for 3 Ethyloxane 3 Carbonitrile

Chromatographic Techniques for Purity Assessment and Mixture Separation

Chromatography is a cornerstone for the separation and analysis of organic compounds like 3-Ethyloxane-3-carbonitrile. The choice between gas and liquid chromatography is primarily dictated by the compound's volatility and thermal stability.

Gas Chromatography (GC): Given its likely volatility, Gas Chromatography (GC) is a suitable technique for the analysis of this compound. Method development would involve optimizing parameters to achieve good resolution, peak shape, and analysis time. A typical GC method would employ a capillary column with a stationary phase of moderate polarity, such as a 5% phenyl-methylpolysiloxane. The injector and detector temperatures would be set to ensure efficient vaporization and detection without thermal degradation.

ParameterTypical Value/Condition
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
Carrier Gas Helium or Hydrogen
Inlet Temperature 250 °C
Oven Program Start at 80 °C, ramp to 280 °C at 10 °C/min
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Detector Temperature 300 °C

High-Performance Liquid Chromatography (HPLC): For non-volatile impurities or for analyses where derivatization is not desired, High-Performance Liquid Chromatography (HPLC) is the method of choice. A reversed-phase method would be the primary approach for separating this compound from nonpolar and moderately polar impurities.

ParameterTypical Value/Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile (B52724):Water or Methanol:Water gradient
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detector UV-Vis Detector (at a low wavelength, e.g., 210 nm) or Mass Spectrometer (MS)
Injection Volume 10 µL

This compound possesses a chiral center at the C3 position of the oxane ring, as it is substituted with four different groups: an ethyl group, a nitrile group, the ring oxygen, and the C2 methylene (B1212753) group of the ring. Therefore, it exists as a pair of enantiomers. The determination of the enantiomeric excess (e.e.) is critical in asymmetric synthesis and for pharmaceutical applications. Chiral chromatography is the most effective technique for separating and quantifying these enantiomers.

Both chiral GC and chiral HPLC can be employed. Chiral HPLC is often preferred due to the wider variety of available chiral stationary phases (CSPs) and milder operating conditions. CSPs based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) are commonly used for the separation of a broad range of chiral compounds.

Example Chiral HPLC Method Parameters for a Structurally Related Compound:

ParameterCondition
Column Chiralpak IA (amylose-based CSP)
Mobile Phase n-Hexane/Isopropanol (90:10, v/v)
Flow Rate 0.5 mL/min
Column Temperature 25 °C
Detector UV-Vis at 220 nm

Hyphenated Techniques for Online Analysis and Identification

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures, providing both separation and structural information in a single run.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an invaluable tool for the identification of this compound and its related impurities in complex mixtures. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides mass spectra for each component, which serve as a molecular fingerprint. The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M+) and characteristic fragmentation patterns, including the loss of the ethyl group and cleavage of the oxane ring.

Expected Fragmentation in GC-MS (EI):

m/zFragment
125[M]+
96[M - C2H5]+
82[M - C2H5 - CH2]+
55[C4H7]+

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is particularly useful for analyzing thermally labile or non-volatile compounds related to this compound. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common ionization techniques used in LC-MS. ESI would likely produce a protonated molecule [M+H]+, providing molecular weight information.

Quantitative analysis of this compound is essential for quality control and various research applications. Once a chromatographic method (GC or HPLC) is developed, it must be validated to ensure its accuracy, precision, and reliability. Validation is performed according to guidelines from regulatory bodies such as the International Council for Harmonisation (ICH).

Key Validation Parameters:

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve is generated, and the correlation coefficient (r²) should typically be >0.99.

Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the relative standard deviation (RSD).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Example Linearity Data for a Quantitative HPLC Method:

Concentration (µg/mL)Peak Area
112500
563000
10124500
25312000
50625000
1001251000

This data would be used to generate a calibration curve and determine the linearity of the method.

Spectrophotometric and Electrochemical Detection Methods (if applicable)

While chromatographic methods with standard detectors like FID, UV-Vis, and MS are most common, other detection techniques could potentially be employed for the analysis of this compound.

Spectrophotometric Methods: The nitrile group (C≡N) in this compound has a weak electronic absorption in the far UV region, typically below 200 nm libretexts.org. This makes direct UV-Vis spectrophotometry for quantification challenging due to potential interference from solvents and other components. However, if the compound is part of a chromophoric system or can be derivatized to introduce a chromophore, spectrophotometric methods could be developed.

Electrochemical Detection: Aliphatic nitriles are generally not electroactive at conventional electrode potentials researchgate.netnih.govnanoge.org. Therefore, direct electrochemical detection of this compound is not expected to be a viable analytical strategy. However, indirect methods involving chemical conversion to an electroactive species could potentially be explored if high sensitivity is required.

Synthetic Utility and Emerging Applications of 3 Ethyloxane 3 Carbonitrile

3-Ethyloxane-3-carbonitrile as a Key Intermediate in Complex Molecule Synthesis

While direct evidence is unavailable, the structure of this compound, featuring a quaternary center containing a nitrile group on a tetrahydropyran (B127337) ring, suggests its potential as a valuable intermediate in the synthesis of complex molecules.

Construction of Polycyclic Ether Systems

Polycyclic ether systems are characteristic features of many marine natural products. The synthesis of these complex structures often relies on the strategic formation of individual ether rings. Although no specific examples involve this compound, tetrahydropyran derivatives are fundamental building blocks in this area. A general strategy could involve the elaboration of the ethyl and nitrile groups at the C3 position to facilitate further cyclization reactions, thereby constructing fused or spirocyclic ether systems.

Synthesis of Spirocyclic Structures

The 3,3-disubstituted nature of this compound makes it a potential precursor for spirocyclic compounds. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, which could then participate in intramolecular cyclization reactions with a suitable functional group on the ethyl side chain or elsewhere on the oxane ring, leading to the formation of a spirocycle.

Precursor for Advanced Heterocyclic Scaffolds

The nitrile functionality in this compound is a versatile handle for the construction of various heterocyclic systems. For instance, it could undergo cycloaddition reactions or be transformed into other nitrogen-containing functional groups, such as amidines or tetrazoles, which are key components of many medicinally important heterocyclic scaffolds.

Potential in Materials Science and Polymer Chemistry

The application of this compound in materials science and polymer chemistry has not been reported. However, based on the chemistry of related nitriles and cyclic ethers, some potential applications can be envisioned.

Monomer or Building Block for Functional Polymers

The oxane ring could potentially be opened under certain polymerization conditions, suggesting that this compound could serve as a monomer. The presence of the nitrile and ethyl side groups would impart specific functionalities to the resulting polymer, potentially influencing its physical and chemical properties.

Integration into Supramolecular Architectures

The polarity of the ether and nitrile groups in this compound could allow it to participate in non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions. This suggests a potential role as a building block in the design and synthesis of supramolecular architectures, where molecules self-assemble into larger, ordered structures.

Catalytic Applications or Ligand Design

While direct catalytic applications of this compound have not been extensively reported in scientific literature, its molecular structure presents significant potential for its conversion into valuable ligands for coordination chemistry and catalysis. The presence of a nitrile group on a sterically defined oxetane (B1205548) scaffold offers a versatile handle for synthetic transformations into various coordinating moieties.

The primary route for developing ligands from this compound involves the chemical modification of the nitrile functional group. Nitriles are well-established precursors to a range of functionalities that can act as ligands for metal ions. The two most prominent transformations are hydrolysis to carboxylic acids and reduction to primary amines. philadelphia.edu.jolibretexts.orglibretexts.orgchemistrysteps.com

Conversion to Carboxylic Acid Ligands:

The hydrolysis of the nitrile group in this compound would yield 3-Ethyloxane-3-carboxylic acid. This transformation can be achieved under either acidic or basic conditions. libretexts.orgchemistrysteps.com The resulting carboxylic acid can then serve as a monodentate or bidentate ligand, coordinating to metal centers through the carboxylate oxygen atoms. The oxetane ring, being a stable heterocyclic motif, is expected to remain intact during these transformations, providing a rigid and well-defined backbone for the ligand. chemrxiv.org The closely related compound, 3-Ethyloxetane-3-methanol, has been shown to be a precursor to 3-ethyloxetane-3-carboxylic acid, suggesting the feasibility of this synthetic route. lookchem.com

Table 1: Potential Ligand Precursors from this compound

Precursor CompoundPotential Ligand TypeCoordinating Atoms
3-Ethyloxane-3-carboxylic acidCarboxylateO, O
(3-Ethyloxetan-3-yl)methanamineAmineN

Conversion to Amine Ligands:

Reduction of the nitrile group offers another pathway to ligand synthesis, affording (3-Ethyloxetan-3-yl)methanamine. This primary amine can function as a potent nitrogen-donor ligand. philadelphia.edu.jolibretexts.org The resulting aminomethyl group attached to the 3-position of the oxetane ring can coordinate to a variety of transition metals. The ethyl group at the same position provides steric bulk, which can influence the coordination geometry and catalytic activity of the resulting metal complexes.

The synthesis of such ligands from oxetane-based precursors is a topic of growing interest, as the oxetane moiety can impart unique electronic and steric properties to the resulting metal complexes. acs.orgbeilstein-journals.org While specific studies on this compound as a ligand precursor are not yet available, the general reactivity of nitriles and the established chemistry of oxetanes provide a strong foundation for its potential in this area. chemrxiv.org Further research into the synthesis and coordination chemistry of derivatives of this compound could lead to the development of novel catalysts with unique reactivity and selectivity.

Navigating the Frontiers of this compound Research: Challenges, Limitations, and Future Horizons

The exploration of novel chemical entities is a cornerstone of scientific advancement, and this compound represents a compound of significant interest within the realm of heterocyclic chemistry. Its unique structural motif, featuring a sterically encumbered nitrile group on an oxane ring, presents both formidable challenges and exciting opportunities for synthetic chemists and the broader scientific community. This article delves into the current hurdles, untapped potential, and future research trajectories concerning this intriguing molecule, focusing on the critical areas of synthesis, reactivity, derivatization, and industrial application.

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